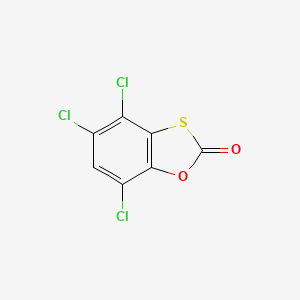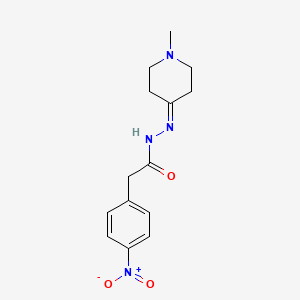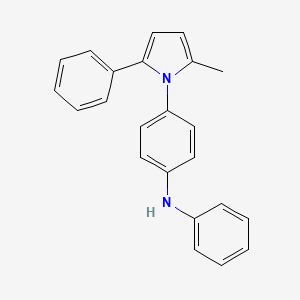![molecular formula C24H18N2O6S2 B15152308 2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is a complex organic compound that features multiple functional groups, including phenolic hydroxyl groups, sulfanyl groups, and a quinoxaline moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone likely involves multiple steps, including the formation of the quinoxaline ring, introduction of sulfanyl groups, and coupling with the dihydroxyphenyl moieties. Typical reaction conditions might include:
Formation of Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions.
Introduction of Sulfanyl Groups: Thiolation reactions using thiol reagents and appropriate catalysts.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link the dihydroxyphenyl groups to the quinoxaline core.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with quinoxaline and phenolic structures can act as ligands in catalytic systems.
Materials Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine
Antioxidant Activity: Phenolic compounds are known for their antioxidant properties.
Antimicrobial Activity: Potential use as antimicrobial agents due to the presence of quinoxaline and phenolic groups.
Industry
Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to the presence of conjugated systems.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone would depend on its specific application. For example:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The compound might interact with microbial cell membranes or inhibit key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Rutin: Another flavonoid with similar biological activities.
Quinoxaline Derivatives: Various quinoxaline-based compounds with antimicrobial and anticancer activities.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is unique due to its combination of phenolic, sulfanyl, and quinoxaline groups, which might confer a unique set of chemical and biological properties.
Propiedades
Fórmula molecular |
C24H18N2O6S2 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C24H18N2O6S2/c27-17-7-5-13(9-19(17)29)21(31)11-33-23-24(26-16-4-2-1-3-15(16)25-23)34-12-22(32)14-6-8-18(28)20(30)10-14/h1-10,27-30H,11-12H2 |
Clave InChI |
HRBLASXZBWBREY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)SCC(=O)C4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15152227.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152231.png)

![3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15152244.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B15152246.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B15152254.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15152262.png)


![propyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15152299.png)
![N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15152306.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B15152319.png)
![4-[3-(1,3-benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15152329.png)

